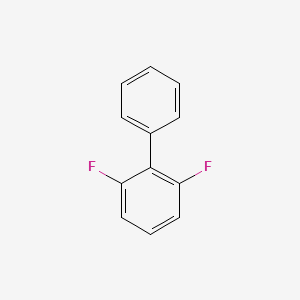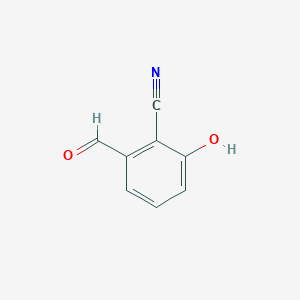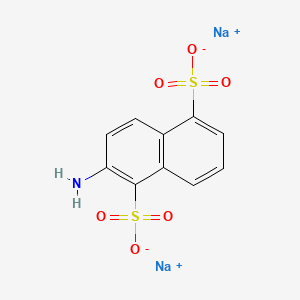
Disodium 2-naphthylamine-1,5-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 2-naphthylamine-1,5-disulfonate is a chemical compound with the molecular formula C10H7NO6S2.2Na. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two sulfonate groups and an amine group attached to the naphthalene ring. This compound is often used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium 2-naphthylamine-1,5-disulfonate can be synthesized through the sulfonation of 2-naphthylamine. The process involves the reaction of 2-naphthylamine with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically include controlled temperatures and the use of excess sulfuric acid to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2-naphthylamine is treated with oleum (a solution of sulfur trioxide in sulfuric acid). The reaction mixture is then neutralized with sodium hydroxide, and the product is isolated through crystallization and filtration. The final product is dried and purified to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 2-naphthylamine-1,5-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfonic acids.
Substitution: The amine group can participate in substitution reactions, such as diazotization followed by coupling with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Diazotization is typically carried out using sodium nitrite and hydrochloric acid, followed by coupling with phenols or amines under alkaline conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Sulfonic acids.
Substitution: Azo compounds formed through diazotization and coupling reactions.
Wissenschaftliche Forschungsanwendungen
Disodium 2-naphthylamine-1,5-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as a component in electroplating baths.
Wirkmechanismus
The mechanism of action of disodium 2-naphthylamine-1,5-disulfonate involves its interaction with various molecular targets. The sulfonate groups enhance the compound’s solubility in water, allowing it to participate in aqueous reactions. The amine group can form hydrogen bonds and interact with enzymes and proteins, influencing their activity. The compound’s ability to undergo diazotization and coupling reactions makes it valuable in the synthesis of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1,5-disulfonic acid: Similar structure but lacks the amine group.
2-Naphthylamine-5,7-disulfonic acid: Another isomer with different sulfonate group positions.
Armstrong’s acid (Naphthalene-1,5-disulfonic acid): Used in similar applications but has different reactivity due to the absence of the amine group.
Uniqueness
Disodium 2-naphthylamine-1,5-disulfonate is unique due to the presence of both sulfonate and amine groups, which confer distinct chemical reactivity and solubility properties. This combination makes it particularly useful in applications requiring both hydrophilicity and the ability to form stable complexes with other molecules.
Eigenschaften
CAS-Nummer |
62203-79-6 |
|---|---|
Molekularformel |
C10H7NNa2O6S2 |
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
disodium;2-aminonaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H9NO6S2.2Na/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |
InChI-Schlüssel |
ACBJGAPIXKDCRP-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




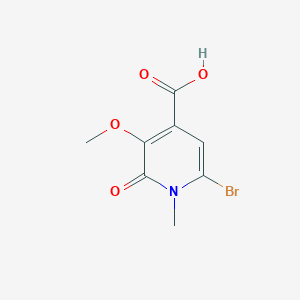
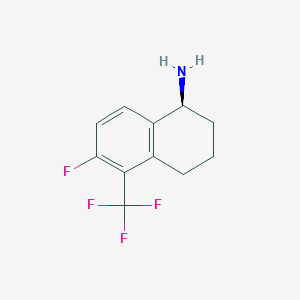

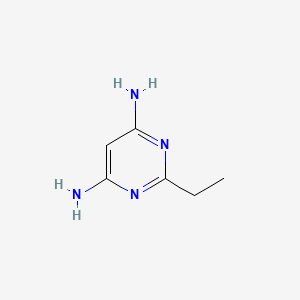
![7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13106066.png)
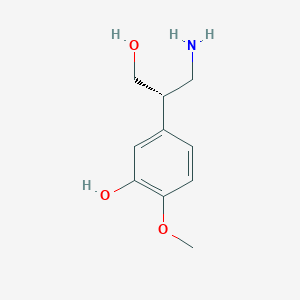

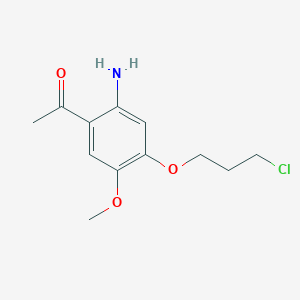
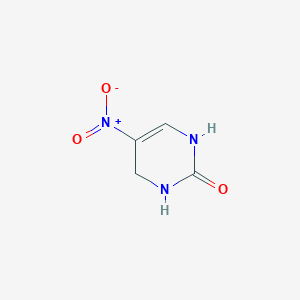
![rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13106090.png)
